![molecular formula C25H29FN4O2 B2706357 5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775542-06-7](/img/structure/B2706357.png)
5-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and a benzyl group . These types of compounds are often used in medicinal chemistry and drug discovery due to their diverse chemical properties and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and triazole rings suggests that this compound would have a rigid, cyclic structure . The fluorobenzyl group would likely add additional complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the piperidine ring might undergo reactions involving the nitrogen atom, while the triazole ring might participate in reactions involving the adjacent nitrogen and carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperidine and triazole rings might affect its solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Characterization
Research on similar compounds involves detailed synthesis processes and characterization, including spectroscopic evidences such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, and structural confirmation through single crystal XRD data. These studies provide foundational knowledge for understanding the chemical and physical properties of complex compounds, which is critical for exploring their potential applications in various scientific fields (Sanjeevarayappa et al., 2015).
Biological Evaluation
Compounds with similar structural features have been evaluated for their biological activities, including antimicrobial, antituberculosis, and antitumor activities. For example, studies have shown that certain derivatives exhibit moderate to excellent fungicidal activity against various pathogens, suggesting potential applications in developing new antimicrobial agents (Mao et al., 2013). Another study focused on the design and synthesis of hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, highlighting the potential for anti-tubercular drug development (Jeankumar et al., 2013).
Anticancer Activity
Several studies have synthesized and evaluated compounds for their anticancer properties. These studies involve not only the synthesis of novel compounds but also their in vitro evaluation against cancer cell lines, providing insights into their potential as anticancer agents. For instance, compounds with fluoro and benzyl groups have shown good antitumor activity, suggesting their usefulness in cancer research (Ye Jiao et al., 2015).
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction of compounds with biological targets, which is essential for drug development. Research on similar compounds has included molecular docking to predict their binding affinities to specific proteins, providing valuable insights for designing more effective therapeutic agents (Govindhan et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-tert-butylbenzoyl)piperidin-4-yl]-4-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN4O2/c1-25(2,3)20-8-6-19(7-9-20)23(31)29-14-12-18(13-15-29)22-27-28-24(32)30(22)16-17-4-10-21(26)11-5-17/h4-11,18H,12-16H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBADNSPKVXPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NNC(=O)N3CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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